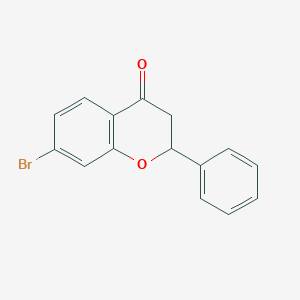

7-Bromo-2-phenyl-chroman-4-one

Description

Significance of the Chroman-4-one Moiety as a Privileged Structure

Overview of Naturally Occurring Chromanones and Flavanones

Many naturally occurring flavanones have been studied for their biological activities. For instance, naringenin, found in citrus fruits, is known for its antioxidant, anti-inflammatory, and immune-modulating properties. researchgate.net Other examples include eriodictyol (B191197) and sterubin, which are noted for their taste-modifying characteristics. researchgate.net The significant bioactivity of these natural compounds has spurred further research into synthetic analogs. nih.gov

Table 1: Examples of Naturally Occurring Flavanones and Their Sources

| Compound Name | Natural Source(s) | Noted Properties |

| Naringenin | Citrus fruits | Antioxidant, Anti-inflammatory researchgate.net |

| Eriodictyol | Eriodictyon californicum (Yerba Santa) | Taste-modifying agent researchgate.net |

| Sterubin | Eriodictyon californicum (Yerba Santa) | Taste-modifying agent researchgate.net |

| Pinocembrin | Honey, Propolis | Anti-inflammatory nih.gov |

| Taxifolin (Dihydroquercetin) | Conifers (e.g., Siberian Larch) | Under clinical study nih.gov |

Rationale for Investigating Halogenated Phenyl-Chroman-4-ones

The incorporation of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. researchgate.net Halogenation can significantly alter a compound's physicochemical characteristics, such as lipophilicity, electronic distribution, and metabolic stability, which often leads to improved biological activity. researchgate.netresearchgate.netrevmedchir.ro

Specifically for the flavonoid family, including flavanones, halogenation has been shown to:

Enhance Bioactivity: Studies have demonstrated that brominated and chlorinated flavanones can exhibit potent antifungal and antibacterial activities. researchgate.net For example, the presence of bromine or chlorine atoms on the chromen-4-one ring has been shown to be beneficial for the inhibition of certain protein kinases. mdpi.comencyclopedia.pub

Increase Lipophilicity: Halogenated flavonoids can more easily diffuse through cellular membranes, potentially increasing their intracellular concentration and efficacy. revmedchir.ro

Improve Anticancer Effects: Research on related flavonols (which have a C2-C3 double bond) has shown that halogenation, particularly bromination, at the B-ring can significantly enhance cytotoxic effects against cancer cell lines. nih.gov For instance, 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one showed high potency against human non-small cell lung cancer cells. nih.gov

This evidence provides a strong rationale for synthesizing and evaluating halogenated derivatives of the 2-phenyl-chroman-4-one scaffold to discover new drug candidates with potentially superior pharmacological profiles. researchgate.netresearchgate.net

Research Objectives and Scope Pertaining to 7-Bromo-2-phenyl-chroman-4-one

The specific compound, this compound, is a synthetic derivative belonging to the halogenated flavanone (B1672756) class. While extensive research on this exact molecule is not widely published, its structure suggests several clear research objectives based on the known properties of its parent scaffold and related halogenated analogs.

Key Research Objectives:

Synthesis and Characterization: To develop efficient synthetic routes for this compound and fully characterize its chemical and physical properties. The synthesis would likely involve the cyclization of a corresponding 2'-hydroxychalcone (B22705) derivative. nih.gov

Antimicrobial Screening: Given that halogenated flavanones have shown promise as antimicrobial agents, a primary objective is to evaluate the antibacterial and antifungal activity of this compound against a panel of pathogenic microbes. researchgate.netresearchgate.net

Anticancer Evaluation: Based on the potent anticancer activity of structurally similar brominated flavonoids, investigating the cytotoxic effects of this compound against various human cancer cell lines is a logical and high-priority goal. gu.senih.gov

Anti-inflammatory Assessment: Flavanones are known to possess anti-inflammatory properties. nih.gov Therefore, assessing the ability of the 7-bromo derivative to inhibit inflammatory mediators, such as nitric oxide (NO) in macrophage cell models, would be a key area of investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize related analogs by modifying the substitution pattern on the phenyl ring or the chroman-4-one nucleus to understand how these structural changes impact biological activity. This helps in optimizing the lead compound for improved potency and selectivity. nih.gov

The scope of research would be to establish the foundational biological activity profile of this compound, positioning it as a potential lead compound for further development in antimicrobial, anticancer, or anti-inflammatory therapies.

Structure

3D Structure

Properties

Molecular Formula |

C15H11BrO2 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

7-bromo-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11BrO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |

InChI Key |

KRZMVVSZLNNWCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of 7-Bromo-2-phenyl-chroman-4-one, each providing unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum recorded in Chloroform-d (CDCl₃) on a 500 MHz instrument shows distinct signals. rsc.org A doublet of doublets at approximately 5.49 ppm is attributed to the proton at the C2 position, coupled to the two protons at C3. rsc.org The protons at C3 appear as two separate signals, a doublet of doublets at 3.08 ppm and another at 2.90 ppm, due to their different spatial orientations and couplings to the C2 proton. rsc.org The aromatic protons of the phenyl group at C2 typically resonate in the range of 7.36-7.49 ppm. rsc.org The protons on the brominated benzopyran ring show characteristic shifts, with the proton at C5 appearing as a doublet around 7.78 ppm, the C8 proton as a doublet around 7.27 ppm, and the C6 proton as a doublet of doublets around 7.19 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the ¹³C NMR spectrum of this compound in CDCl₃, the carbonyl carbon (C4) is observed as a downfield signal around 191.05 ppm. rsc.org The carbon atom at C2, attached to the oxygen and the phenyl group, resonates at approximately 80.00 ppm. rsc.org The methylene (B1212753) carbon at C3 shows a signal around 44.39 ppm. rsc.org The aromatic carbons of the phenyl group and the benzopyran ring appear in the region of 119.85 to 161.71 ppm. rsc.org Specifically, the carbon bearing the bromine atom (C7) is found at approximately 121.39 ppm. rsc.org

DEPT and 2D NMR: While specific DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (e.g., COSY, HMBC) data for this compound are not detailed in the provided search results, these techniques are routinely used to confirm assignments. DEPT experiments would differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the H2 and H3 protons. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, confirming the connectivity of the entire molecular structure. For related chromanone structures, 2D NMR has been crucial in assigning proton and carbon signals definitively. mdpi.com

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 | 7.78 | d | 8.4 |

| Phenyl-H | 7.49 - 7.36 | m | - |

| H8 | 7.27 | d | 1.7 |

| H6 | 7.19 | dd | 8.5, 1.8 |

| H2 | 5.49 | dd | 13.2, 3.0 |

| H3a | 3.08 | dd | 16.9, 13.2 |

| H3b | 2.90 | dd | 16.9, 3.0 |

Data obtained from a 500 MHz spectrum in CDCl₃. rsc.org

Interactive ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C4 | 191.05 |

| C8a | 161.71 |

| Phenyl-C | 138.22 |

| C6 | 130.63 |

| Phenyl-C | 128.98 |

| Phenyl-C | 128.93 |

| C5 | 128.30 |

| Phenyl-C | 126.15 |

| C8 | 125.31 |

| C7 | 121.39 |

| C4a | 119.85 |

| C2 | 80.00 |

| C3 | 44.39 |

Data obtained from a 101 MHz spectrum in CDCl₃. rsc.org

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The most prominent absorption band is that of the carbonyl (C=O) group of the ketone in the chromanone ring, which typically appears in the range of 1680-1690 cm⁻¹. For similar chroman-4-one structures, this stretching vibration is a key diagnostic peak. researchgate.net Other significant absorptions would include C-H stretching vibrations from the aromatic rings and the aliphatic part of the chroman ring, as well as C-O-C stretching of the ether linkage in the pyran ring. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For related brominated chromenones, the C=O stretching vibration is observed around 1644 cm⁻¹. rsc.org

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

While specific HRMS data for this compound was not found in the search results, related compounds like 6-bromo-2-phenyl-4H-chromen-4-one have been analyzed. mdpi.com Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion to provide structural information. Expected fragmentation pathways for this compound would include retro-Diels-Alder (RDA) cleavage of the chromanone ring, a common fragmentation pattern for flavonoids, and loss of bromine or other small fragments.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of chromanones and related flavanones typically shows two main absorption bands. For this compound, one band would be expected around 250-290 nm, corresponding to the π-π* transitions of the benzoyl moiety (the A-ring and the C=O group). A second, usually less intense, band is expected around 300-340 nm, arising from the π-π* transitions of the B-ring (the phenyl substituent at C2). The presence of the bromine atom on the A-ring may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2-phenyl-chroman-4-one. For instance, in related coumarin (B35378) compounds, UV-Vis spectra are used to monitor stability and degradation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the conformation of the rings. While a specific crystal structure for this compound was not found in the search results, data for the closely related 6-bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4'-chloroflavanone) is available. researchgate.net In this structure, the dihydropyranone ring adopts a half-chair conformation. researchgate.net The phenyl ring at the C2 position is typically found in a pseudo-equatorial orientation. X-ray analysis of this compound would confirm the position of the bromine atom at C7 and reveal the precise conformation of the chroman ring and the orientation of the phenyl substituent. It would also provide details on intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the crystal packing.

Chiral Separation and Absolute Configuration Determination Methods (e.g., Preparative HPLC, VCD)

The 2-phenyl-chroman-4-one scaffold contains a stereocenter at the C2 position, meaning it exists as a pair of enantiomers, (R)- and (S)-7-Bromo-2-phenyl-chroman-4-one.

Chiral Separation: The separation of these enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Preparative chiral HPLC can be used to isolate the individual enantiomers in sufficient quantities for further characterization.

Absolute Configuration Determination: Once the enantiomers are separated, determining their absolute configuration (R or S) is crucial. While X-ray crystallography of a single enantiomer or a co-crystal with a known chiral auxiliary is a definitive method, it is not always feasible to obtain suitable crystals. gu.se An alternative and powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (using methods like Density Functional Theory) for one of the enantiomers (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. gu.se This method has been successfully applied to determine the absolute configuration of other chiral chroman-4-ones when crystallographic methods failed. gu.se

Purity Assessment Methodologies (e.g., HPLC, TLC)

The determination of purity is a critical step in the characterization of newly synthesized compounds. For this compound and its analogues, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant techniques employed. These methods are essential for confirming the homogeneity of the final product and for monitoring the progress of the synthesis and subsequent purification steps.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier analytical technique for the quantitative assessment of the purity of chroman-4-one derivatives. It effectively separates the target compound from any unreacted starting materials, byproducts, or other impurities. Reverse-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.

In the analysis of compounds structurally similar to this compound, specific HPLC conditions have been documented to achieve high-resolution separation and accurate purity determination. For instance, the purity of various fluorinated 3-phenylchroman-4-one derivatives was successfully determined using a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture (60:40 v/v) supplemented with 0.25% acetic acid, with detection performed at 250 nm. nih.gov Purity levels for these analogues were consistently found to be ≥95%. nih.gov

Yields and conversion rates in reactions producing chromanones, including 7-bromo-2-phenylchroman-4-one, have been determined by HPLC analysis using an internal standard. rsc.org Furthermore, specialized columns, such as phenyl-hexyl columns, are noted for the purity assessment of related fluorinated 2-phenylchroman-4-ones. Chiral HPLC has also been employed to determine the enantiomeric ratios of 2-substituted-2-phenylchroman-4-ones, utilizing Daicel Chiralpak columns with a mobile phase of isopropanol (B130326) in hexanes. rsc.org

Interactive Table: HPLC Purity Analysis of Chroman-4-one Analogues

| Compound | Column | Mobile Phase | Detection | Purity (%) | Reference |

| 6-Fluoro-3-phenylchroman-4-one | Nova-Pak C18 | Methanol/Water (60:40) + 0.25% Acetic Acid | UV (250 nm) | 99.5 | nih.gov |

| 8-Fluoro-3-phenylchroman-4-one | Nova-Pak C18 | Methanol/Water (60:40) + 0.25% Acetic Acid | UV (250 nm) | 99.2 | nih.gov |

| 6,8-Difluoro-3-phenylchroman-4-one | Nova-Pak C18 | Methanol/Water (60:40) + 0.25% Acetic Acid | UV (250 nm) | 98.9 | nih.gov |

| 6-Fluoro-2-phenylchroman-4-one | Ascentis® Express Phenyl-Hexyl | Not Specified | PDA/MS | Not Specified | |

| (S)-2-ethyl-2-phenylchroman-4-one | Daicel Chiralpak IC | 10% IPA/Hexanes | UV (220 nm) | 92% ee | rsc.org |

Note: The data presented is for structurally related compounds and serves to illustrate the typical methodologies applied for the purity assessment of the this compound chemical class.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions that produce this compound. rsc.org It is used to track the consumption of starting materials and the formation of the product in real-time, helping to determine the reaction's endpoint. TLC is also crucial during the purification process, particularly for optimizing solvent systems for column chromatography.

The choice of mobile phase (eluent) is critical and is determined empirically to achieve the best separation of spots on the TLC plate, which is typically silica (B1680970) gel. For chromanones and related flavonoid structures, mixtures of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol are common. For example, a mobile phase of ethyl acetate and hexane in a 4:6 ratio has been used to characterize chromane (B1220400) derivatives. researchgate.net The separated spots on the TLC plate are typically visualized under UV light (254 nm), where UV-active compounds like chromanones appear as dark spots. ijacskros.com

Interactive Table: TLC Applications in the Synthesis of Chroman-4-one Analogues

| Application | Mobile Phase (Eluent System) | Compound Class / Reaction | Reference |

| Reaction Monitoring | n-Hexane : Ethyl Acetate (4:1) | Synthesis of 2-phenylchromen-4-one | researchgate.net |

| Product Characterization | Ethyl Acetate : Hexane (4:6) | Synthesis of a new chromane derivative | researchgate.net |

| Reaction Monitoring | Chloroform : Methanol (9:1) | Synthesis of 2-(6-bromo-2-naphthyl)-1H-benzimidazole | derpharmachemica.com |

| Reaction Monitoring | Ethyl Acetate : n-Hexane (7:3) | N-substitution of benzimidazole (B57391) derivatives | derpharmachemica.com |

| Reaction Monitoring | Not Specified | Synthesis of 7-bromo-2-phenylchroman-4-one | rsc.org |

Chemical Reactivity and Derivatization Strategies

Transformations of the Chroman-4-one Core

The chroman-4-one skeleton offers multiple positions for chemical modification, including the C-2, C-3, and C-4 positions. Each site can be targeted with specific reagents to alter the compound's structure and properties.

The substituent at the C-2 position is typically introduced during the initial synthesis of the chroman-4-one ring. This is often achieved through a base-mediated aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.govacs.org By varying the aldehyde used in the synthesis, a wide array of substituents can be installed at the C-2 position. Research into related chroman-4-one structures has shown that introducing different alkyl chains or aromatic groups, such as indole, can significantly influence the molecule's biological activity. nih.govacs.org Studies indicate there can be a space limitation for substituents at the C-2 position, where overly bulky groups may lead to a decrease in certain biological activities. nih.govacs.org

The C-3 position, adjacent to the carbonyl group, is activated for electrophilic substitution. A common transformation is the introduction of a bromine atom at this position. For instance, reacting a chroman-4-one with Pyridinium tribromide (Py·Br₃) can yield the corresponding 3-bromo-chroman-4-one derivative. nih.govacs.org This newly introduced bromine acts as a good leaving group, facilitating subsequent elimination reactions. Treatment of the 3-bromo intermediate with a base, such as calcium carbonate in DMF, can induce hydrobromide elimination to form a double bond between C-2 and C-3, converting the chroman-4-one into a chromone (B188151). nih.govacs.org

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations. nih.govacs.org

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding chroman-4-ol. nih.govacs.org

Dehydroxylation: The resulting hydroxyl group in the chroman-4-ol can be removed through dehydroxylation. This can be accomplished using reagents such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), which converts the chroman-4-ol into a chroman. acs.org

Dehydration: Alternatively, the chroman-4-ol can undergo dehydration to form an alkene. This elimination reaction is typically acid-catalyzed, for example, by using p-toluenesulfonic acid (p-TSA), and results in the formation of a 2H-chromene. acs.org

| Position | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| C-2 | Substitution (via synthesis) | Varying aldehydes in initial synthesis | 2-Alkyl/Aryl-chroman-4-ones | nih.gov, acs.org |

| C-3 | Bromination | Pyridinium tribromide (Py·Br₃) | 3-Bromo-chroman-4-one | nih.gov, acs.org |

| C-3 | Elimination (from 3-bromo) | CaCO₃, DMF, microwave | Chromone | nih.gov, acs.org |

| C-4 | Reduction | NaBH₄, MeOH | Chroman-4-ol | nih.gov, acs.org |

| C-4 | Dehydroxylation (from alcohol) | Et₃SiH, BF₃·Et₂O | Chroman | acs.org |

| C-4 | Dehydration (from alcohol) | p-TSA, MgSO₄ | 2H-Chromene | acs.org |

Reactivity of the Bromine Substituent

The bromine atom at the C-7 position of the benzene (B151609) ring is a versatile functional group that provides an avenue for further derivatization, primarily through nucleophilic substitution and cross-coupling reactions.

Direct nucleophilic aromatic substitution of the bromine atom on the electron-rich benzene ring is generally challenging and requires harsh reaction conditions or activation by strongly electron-withdrawing groups. The inherent electron density of the aromatic system makes it resistant to attack by nucleophiles under standard laboratory conditions.

The C-Br bond is highly suitable for participating in transition-metal-catalyzed cross-coupling reactions. This has become a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.org Palladium-catalyzed reactions, in particular, are widely employed for this purpose. For example, the bromine atom can readily engage in Suzuki coupling reactions with various boronic acids, allowing for the introduction of diverse aryl and heteroaryl substituents at the C-7 position. acs.orgnih.gov This method offers a robust and flexible approach to synthesizing a wide range of derivatives from the 7-bromo-chroman-4-one scaffold, significantly expanding its chemical diversity. acs.org

| Reaction Type | General Method | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Direct displacement | Generally unreactive under standard conditions | Substitution product (requires harsh conditions) | - |

| Cross-Coupling | Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), base, Arylboronic acid | 7-Aryl-2-phenyl-chroman-4-one | acs.org, acs.org, nih.gov |

Functionalization of the Phenyl Substituent

Modification of the 2-phenyl group (B-ring) is a key strategy for exploring the chemical space around the 7-bromo-2-phenyl-chroman-4-one core. The most prevalent and efficient method for achieving this is not by direct substitution on the pre-formed chroman-4-one, but rather by utilizing a substituted benzaldehyde (B42025) as a starting material in the initial cyclization reaction.

This synthetic approach involves a base-promoted aldol condensation between a 2'-hydroxyacetophenone (in this case, 4-bromo-2'-hydroxyacetophenone) and a pre-functionalized benzaldehyde, followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring system. nih.gov This method allows for the direct incorporation of a wide variety of substituents onto the phenyl ring. For example, derivatives of the related 2-phenyl-4H-chromen-4-one (flavone) scaffold have been synthesized using benzaldehydes bearing methoxy (B1213986), benzyloxy, or nitro groups, demonstrating the versatility of this approach. nih.govacs.org

Direct electrophilic aromatic substitution on the 2-phenyl ring of the intact chroman-4-one is less common. The chroman-4-one moiety is generally considered to be an electron-withdrawing group, which would deactivate the pendant phenyl ring towards electrophilic attack and direct incoming electrophiles primarily to the meta position. Reactions such as nitration or halogenation would require harsh conditions, which could lead to side reactions or decomposition of the core structure.

A more contemporary strategy for post-synthesis modification involves the use of a halo-substituted benzaldehyde (e.g., 4-bromobenzaldehyde) in the initial synthesis. The resulting bromo-substituted phenyl group at the 2-position can then serve as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, and heteroatom-containing moieties.

Regioselective Derivatization Approaches

Regioselective derivatization allows for the precise modification of a specific position on the molecular scaffold, which is essential for systematic structure-activity relationship studies. The this compound molecule offers distinct opportunities for such selective reactions.

The bromine atom at the C-7 position of the A-ring is the most powerful and versatile functional handle for regioselective derivatization. As an aryl bromide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. rsc.org These reactions are known for their mild conditions and tolerance of various functional groups, making them ideal for late-stage diversification of complex molecules. nih.gov

Key examples of such regioselective transformations at the C-7 position include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) to form a new carbon-carbon bond, yielding 7-aryl or 7-vinyl analogs. wikipedia.orgnih.govlibretexts.org This is one of the most widely used methods for constructing biaryl systems in medicinal chemistry. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent at the C-7 position. This reaction provides a linear and rigid extension to the scaffold, which can be valuable for probing specific binding interactions. youtube.com

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, allowing for the introduction of a diverse range of amino functionalities at the C-7 position. beilstein-journals.org

Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding 7-alkenyl derivatives. youtube.com

These palladium-catalyzed methods offer a highly regioselective route to a library of C-7 substituted analogs, starting from a single common intermediate, this compound.

While the C-7 position is the primary site for cross-coupling, other positions on the chroman-4-one core can also be functionalized regioselectively. For instance, the methylene (B1212753) group at the C-3 position, being alpha to the carbonyl group, can be selectively halogenated. Studies on similar chroman-4-one scaffolds have shown that bromination can occur specifically at this position, providing a route to 3-bromo derivatives which can then undergo elimination to form the corresponding flavone (B191248) or be used in further nucleophilic substitution reactions. acs.org

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of a systematic series of analogs is fundamental to understanding the structure-activity relationships (SAR) of a lead compound. For the chroman-4-one scaffold, SAR studies have been conducted to develop selective enzyme inhibitors. nih.govacs.org In one such study focusing on inhibitors for Sirtuin 2 (SIRT2), a series of chroman-4-one derivatives were synthesized and evaluated. nih.govacs.org

The general synthesis involved the microwave-assisted reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base. nih.govacs.org This approach allows for variation at three key positions: the A-ring of the chroman-4-one (by choice of 2'-hydroxyacetophenone) and the C-2 position (by choice of aldehyde).

The SAR studies revealed several key insights into the structural requirements for SIRT2 inhibition:

Substitution on the A-ring: Larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for activity. For instance, the 6,8-dibromo substituted analog showed potent inhibition. nih.gov

The Carbonyl Group: The ketone at the C-4 position was determined to be crucial for activity. Reduction of the carbonyl to a hydroxyl group or its complete removal led to a significant loss of inhibitory effect. nih.gov

The C-2 Substituent: The nature of the substituent at the C-2 position significantly influenced inhibitory potency. A study comparing various alkyl and aryl substituents found that an unbranched alkyl chain of three to five carbons was optimal for activity. In contrast, the introduction of a phenyl group at the C-2 position, which forms the related flavone scaffold upon oxidation, resulted in a marked decrease in inhibitory activity compared to the optimal n-pentyl substituted analog. This suggests that bulky aromatic groups directly connected to the C-2 position may be detrimental to binding and inhibition of SIRT2. nih.govacs.org

The findings from these SAR studies are summarized in the table below, which highlights the impact of different substitution patterns on SIRT2 inhibition.

| Compound | Scaffold | R1 | R2 | R3 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) | Reference |

|---|---|---|---|---|---|---|---|

| 1c | Chroman-4-one | Br | H | n-pentyl | >70% | 1.5 | nih.gov |

| 1k | Chroman-4-one | Br | H | n-propyl | 76% | 10.6 | nih.govacs.org |

| 1l | Chroman-4-one | Br | H | n-heptyl | 57% | n.d. | acs.org |

| 1n | Chroman-4-one | Br | H | isopropyl | 52% | n.d. | nih.govacs.org |

| 3a | Chromone (Flavone analog) | Br | Cl | n-pentyl | 82% | 5.5 | nih.govacs.org |

| 3b | Chromone (Flavone) | Br | Cl | phenyl | 20% | n.d. | nih.govacs.org |

n.d. = not determined

This systematic investigation underscores the importance of synthesizing diverse analogs to probe the specific structural requirements for biological activity, revealing that while the this compound scaffold is a valuable starting point, modifications at the C-2 position are critical for optimizing potency for specific targets like SIRT2. nih.govacs.org

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Screening Methodologies

The initial exploration of the biological activities of chroman-4-one derivatives typically involves a variety of in vitro screening methods. These techniques are essential for identifying potential therapeutic effects at the cellular and molecular level.

Commonly employed methodologies include:

Enzyme Inhibition Assays: These are fundamental for determining a compound's ability to interfere with the activity of specific enzymes. Fluorescence-based assays are frequently used, particularly for targets like sirtuins, where the enzymatic reaction produces a fluorescent signal that is quenched or enhanced by the inhibitor. acs.orgacs.org For other enzymes, such as cholinesterases and monoamine oxidases, spectrophotometric methods like the Ellman's assay are standard. mdpi.com

Cytotoxicity Assays: To assess the potential for anticancer activity, compounds are screened against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide) assay is a widely used colorimetric method to measure cell viability and proliferation. nih.gov

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Radioligand binding assays are a classic approach, where a radioactively labeled compound known to bind the receptor is displaced by the test compound. This method is used for targets like sigma (σ) receptors. upenn.edu

Antimicrobial Screening: The antibacterial and antifungal properties of compounds can be determined by measuring the zone of inhibition on cultured microorganisms or by calculating the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. researchgate.net

These screening funnels allow for the systematic evaluation of a compound's biological profile, guiding further, more focused investigations into its mechanism of action.

Enzyme Inhibition Studies and Target Identification

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of enzymes.

Sirtuins (SIRTs) are a class of enzymes that play crucial roles in cellular processes like aging, cell cycle regulation, and neurodegeneration. nih.gov SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative diseases and cancer. acs.orgnih.gov

Research has shown that the chroman-4-one scaffold is a promising starting point for developing selective SIRT2 inhibitors. researchgate.netgu.se Structure-activity relationship (SAR) studies on a series of chroman-4-one derivatives have revealed several key insights:

An intact carbonyl group at the 4-position is crucial for high potency. nih.gov

Substituents at the 2-, 6-, and 8-positions significantly influence inhibitory activity. researchgate.net

Large, electron-withdrawing groups, such as halogens, at the 6- and 8-positions are favorable for SIRT2 inhibition. acs.orgnih.gov

An alkyl chain with three to five carbons in the 2-position is associated with high potency. nih.gov Conversely, the introduction of a bulky phenyl group at the 2-position has been shown to diminish the inhibitory effect against SIRT2 in some related chromone (B188151) derivatives. acs.org

While specific inhibitory data for 7-Bromo-2-phenyl-chroman-4-one is not prominently featured, the inhibitory potential of bromo-substituted chroman-4-ones against SIRT2 is well-documented for analogues with different substitution patterns.

Table 1: SIRT2 Inhibition by Bromo-Substituted Chroman-4-one Analogues This table displays data for related compounds to illustrate the activity of the bromo-chroman-4-one scaffold.

| Compound | SIRT2 IC50 (μM) | Selectivity | Reference |

|---|---|---|---|

| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 | researchgate.net |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | Selective for SIRT2 | acs.orgnih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.com Several studies have investigated chromen-4-one (flavone) derivatives as cholinesterase inhibitors.

Studies on related 7-halogenated flavonol glycosides have shown that the presence of a bromine atom at the 7-position can lead to a moderate to increased inhibitory effect against AChE. mdpi.com For example, a complex derivative, 7-bromo-2-(4-chlorophenyl)-6-iodo-4H-chromen-4-one-3-O-glucopyranoside, exhibited significant AChE inhibition. mdpi.comnih.gov In other series, 7-substituted-6-iodoflavonols, including 7-bromo derivatives, showed significant inhibition against BChE. mdpi.com While these findings relate to more complex or slightly different molecular structures, they highlight the potential role of the 7-bromo-chromenone core in modulating cholinesterase activity.

Monoamine oxidase B (MAO-B) is an enzyme that metabolizes neurotransmitters like dopamine (B1211576). Its inhibition can raise dopamine levels, making it a target for the treatment of Parkinson's disease and other neurodegenerative disorders. acs.org The chromone scaffold is recognized as a promising framework for the development of MAO-B inhibitors. researchgate.net

Structure-activity relationship studies of chromone derivatives have indicated that substitutions on the main ring system are critical for activity. Specifically, a bromine substitution on the chromone moiety has been found to be effective for MAO inhibition in certain series of compounds. mdpi.com While direct inhibitory data for this compound is scarce, related chromone structures have demonstrated potent and selective MAO-B inhibition, often in the nanomolar to low micromolar range. acs.orgresearchgate.net For instance, certain 6-benzyloxy-substituted chromones act as potent, reversible MAO-B inhibitors. researchgate.net

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. mdpi.compreprints.org The flavone (B191248) (2-phenyl-chromen-4-one) skeleton, which is closely related to this compound, is known to be a scaffold for inhibitors of various serine-threonine kinases.

Studies have shown that flavones can inhibit several kinases involved in cell cycle regulation and apoptosis, including:

Protein Kinase C (PKC) mdpi.compreprints.org

Casein Kinase-2 (CK-2) mdpi.compreprints.org

PIM-1 Kinase mdpi.compreprints.org

Death-Associated Protein Kinase 1 (DAPK-1) mdpi.compreprints.org

Cyclin-Dependent Kinases (CDK) mdpi.compreprints.org

For the inhibition of CK-2, it has been found that the presence of halogen atoms like bromine (Br) and chlorine (Cl) at positions 6 and 8 of the chromone A-ring is beneficial for activity. mdpi.compreprints.org This suggests that the bromo-substitution on the this compound structure could be relevant for potential kinase-inhibiting properties.

Receptor Binding Assays (e.g., σ1 and σ2 receptors, GPR55)

Beyond enzyme inhibition, the interaction of small molecules with cell surface and intracellular receptors is a key area of pharmacological investigation.

Sigma (σ) Receptors: The σ1 and σ2 receptors are involved in numerous cellular functions and are implicated in neurological disorders and cancer. upenn.edu While extensive screening has been performed to identify ligands for these receptors, the investigation of chroman-4-one derivatives for this activity is not widely reported in the available literature. High-affinity ligands typically belong to other structural classes, such as tetrahydroisoquinolines. upenn.edu

GPR55: The G protein-coupled receptor 55 (GPR55) is considered a putative cannabinoid receptor and is a target of interest for its role in various physiological processes. nih.govnih.gov The ligands that have been identified as agonists for GPR55 belong to diverse chemical scaffolds, but chroman-4-one derivatives have not been highlighted as a significant class of GPR55 ligands in the reviewed studies. nih.gov

Cellular Pathway Modulation Studies

The chroman-4-one scaffold, of which this compound is a derivative, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.orgnih.govmdpi.com Consequently, derivatives of this scaffold have been implicated in the modulation of several key cellular signaling pathways.

Studies on structurally related compounds suggest potential interactions with pathways central to inflammation and cancer progression. evitachem.com For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. tandfonline.com This inhibition leads to a downregulation in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). tandfonline.com Other related natural products are thought to exert anti-inflammatory effects by modulating the peroxisome proliferator-activated receptor (PPAR) signaling pathway through epigenetic mechanisms. researchgate.net

Furthermore, the chroman-4-one framework is a key feature of selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. acs.orgnih.govgu.sehelsinki.fi SIRT2 is involved in crucial cellular processes like cell cycle regulation and is considered a target for neurodegenerative diseases and cancer. nih.govhelsinki.fi Inhibition of SIRT2 by chroman-4-one derivatives can lead to an increase in the acetylation of α-tubulin, a key substrate of SIRT2, which in turn can suppress cancer cell proliferation. gu.sehelsinki.fi The specific modulation of such pathways by this compound itself remains an area for more direct investigation, but the existing data on analogous structures provide a strong foundation for targeted research.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The biological activity of chroman-4-one derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. acs.orgnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to this compound can enhance its potency and selectivity for various biological targets.

Influence of Halogen Substituents on Activity

The presence and position of halogen substituents on the aromatic ring of the chroman-4-one scaffold are critical determinants of biological activity. Halogens, through their electronic and steric properties, can significantly modulate a compound's interaction with protein targets.

In studies on SIRT2 inhibitors, electron-withdrawing groups on the aromatic ring were found to generally enhance activity. acs.orgnih.gov A comparative analysis of dihalogenated 2-pentylchroman-4-ones revealed that bromo- and chloro-substituents are particularly favorable. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in one study, with an IC₅₀ value of 1.5 μM. acs.orgnih.gov The replacement of a 6-chloro substituent with a 6-bromo group was well tolerated, resulting in identical potency, which suggests that the size of these larger halogens is beneficial for achieving significant inhibition. acs.org In contrast, difluorinated derivatives were considerably less active, indicating that while electronegativity contributes, it is not the sole factor for strong inhibition. acs.orgnih.gov

In the context of antifungal agents, the introduction of a bromine atom has also been shown to enhance activity. A study on spiropyrrolidines tethered with chromanone scaffolds noted that a compound featuring a bromine atom at the para-position of the phenyl group displayed heightened antifungal activity against C. krusei and C. glabrata. mdpi.com This highlights the potential for the C7-bromo substituent in this compound to contribute favorably to its biological profile, possibly through enhanced binding interactions like halogen bonding with target proteins.

| Compound | Substituents (R¹, R²) | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |

|---|---|---|---|

| 6,8-Dichloro | R¹=Cl, R²=Cl | >80% | 1.5 |

| 6,8-Dibromo | R¹=Br, R²=Br | >80% | 1.5 |

| 6-Bromo-8-chloro | R¹=Br, R²=Cl | >80% | 1.5 |

| 6,8-Difluoro | R¹=F, R²=F | <80% | Not Determined |

| 6,8-Dimethyl | R¹=CH₃, R²=CH₃ | >80% | 10.3 |

| Unsubstituted | R¹=H, R²=H | Inactive | Not Determined |

Impact of Substitution Patterns on the Chroman-4-one Ring

The specific placement of substituents on the chroman-4-one ring system dramatically affects biological activity, demonstrating a close relationship between molecular structure and function. acs.orgnih.gov

For SIRT2 inhibition, substitutions at the 6- and 8-positions are particularly crucial. acs.orgnih.gov Unsubstituted 2-pentylchroman-4-one showed a complete loss of inhibitory activity, underscoring the necessity of substituents on the aromatic system. acs.org Further studies revealed that the substituent at the 6-position is more critical for activity than the one at the 8-position. acs.orgnih.gov Compounds lacking a substituent at position 6 were significantly less potent. acs.orgnih.gov In contrast, substitution at the 7-position, as in the case of a fluorinated analog, resulted in only weak inhibitory activity (18% at 200 µM). acs.orgnih.gov This suggests that while the 7-bromo group in the title compound is a key structural feature, its contribution to certain activities like SIRT2 inhibition might be less pronounced compared to substitutions at the 6- or 8-positions.

Furthermore, electron-donating groups, such as a methoxy (B1213986) group at the 6-position, led to a significant decrease in inhibitory activity, reinforcing the observation that electron-poor chroman-4-ones are generally more potent inhibitors for this specific target. acs.orgnih.gov The carbonyl group at the 4-position is also considered a key pharmacophoric element, potentially acting as a hydrogen bond acceptor in interactions with biological targets. mdpi.com

Role of the Phenyl Group and its Substituents

The substituent at the 2-position of the chroman-4-one scaffold plays a significant role in modulating biological activity, with the size and nature of this group being critical factors.

In the context of SIRT2 inhibition, studies comparing various substituents at the 2-position have shown that bulky groups directly attached to the ring can diminish the inhibitory effect. acs.orgnih.gov For example, introducing a phenyl group (as in flavone) resulted in decreased inhibition compared to a more flexible n-pentyl-substituted chromone. nih.gov This indicates a potential space limitation for substituents at this position for certain enzyme targets. acs.org However, other studies on different targets, such as cyclooxygenase-2 (COX-2), have found that a 2-phenyl group is a core component of active compounds. nih.gov

The activity can be further fine-tuned by substituents on the 2-phenyl ring itself. For COX-2 inhibitors, placing a methylsulfonyl (MeSO₂) group at the para-position of the 2-phenyl ring was a key design element for achieving high potency and selectivity. nih.gov This highlights that for this compound, modifications to the phenyl group could be a viable strategy for optimizing its biological profile for specific applications.

Hypothesized Mechanisms of Action

Key functional groups contribute to these interactions:

Halogen Bonding: The bromine atom at the C7 position can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the active sites of proteins. This can enhance binding affinity and specificity.

Hydrogen Bonding: The carbonyl group (C=O) at the 4-position is a potential hydrogen bond acceptor, allowing it to form crucial interactions with hydrogen bond donor residues (e.g., serine, arginine) in an enzyme's active site, which can be essential for inhibitory activity. mdpi.comnih.gov

Hydrophobic Interactions: The phenyl ring and the bicyclic chroman core provide a large hydrophobic surface that can engage in hydrophobic interactions with nonpolar pockets within a biological target. smolecule.com

Enzyme Inhibition: As seen in related structures, the compound could act as a competitive or non-competitive inhibitor of enzymes like SIRT2 or COX-2, blocking their catalytic function. acs.orgnih.gov

Disruption of Cellular Processes: For antimicrobial activity, related compounds are thought to disrupt the microbial cell membrane due to their lipophilic nature, leading to leakage of cellular contents and cell death. samipubco.com In cancer cells, related molecules have been hypothesized to suppress cell proliferation by inducing apoptosis and causing cell cycle arrest. rsc.org

The combination of these potential interactions defines the pharmacodynamic profile of this compound and provides a rational basis for its observed biological activities and for the design of future analogs with improved therapeutic properties.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT studies for molecular geometry, electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of chemical compounds. researchgate.netmdpi.com For chroman-4-one derivatives, DFT methods are used to optimize the molecular geometry, predict vibrational spectra (IR and Raman), and calculate various electronic parameters. researchgate.netchemicalbook.com

While specific DFT data for 7-Bromo-2-phenyl-chroman-4-one is not present in the available literature, studies on analogous compounds such as 2-(4-fluorophenyl)-4H-chromen-4-one (FPC) and other chromone (B188151) derivatives provide a template for the expected outcomes. chemicalbook.comworldscientific.com DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set, for instance, can determine optimized geometrical parameters like bond lengths and angles. worldscientific.com For FPC, the calculated C=O bond length is 1.2307 Å, and the bond lengths in the ether linkage of the chromone ring are approximately 1.36-1.37 Å. worldscientific.com Similar calculations for this compound would reveal how the bromine substituent and the saturation of the C2-C3 bond influence the geometry compared to other flavanones.

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to identify nucleophilic and electrophilic sites, which are key to understanding intermolecular interactions. bldpharm.com For a related compound, 2-amino-7-bromo-5-oxo- sysrevpharm.orgbenzopyrano [2,3-b]pyridine-3-carbonitrile, the HOMO-LUMO gap was calculated to be 4.29 eV, indicating significant charge delocalization and molecular reactivity. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for a Related Flavone (B191248) Derivative Data based on studies of 2-(4-fluorophenyl)-4H-chromen-4-one (FPC). worldscientific.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.2458 eV | Electron-donating ability |

| LUMO Energy | -0.0768 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 0.1690 eV | Chemical reactivity and stability |

| Dipole Moment | 5.0279 Debye | Polarity and intermolecular interactions |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For the chroman-4-one scaffold, docking studies have been performed against various biological targets, including enzymes like cyclooxygenase-2 (COX-2) and sirtuin 2 (SIRT2). ikm.org.myrsc.org

In a study on 2-phenyl-4H-chromen-4-one analogues as potential antihistamines, docking simulations were performed against the Histamine N-methyltransferase (HMT) enzyme. The results showed that these flavone ligands could fit into the active site with binding scores ranging from -10.6195 to -12.9211 kcal/mol, indicating a strong binding potential. sysrevpharm.org Similarly, docking studies of this compound against a specific target would involve preparing the 3D structure of the ligand and the protein, defining a binding site, and using a scoring function to rank the binding poses. The bromine atom at the C7 position could potentially form halogen bonds or engage in hydrophobic interactions within the active site, which would be captured by these simulations. For example, in a study of SIRT2 inhibitors, a homology model revealed that a chlorine atom at the 6-position of a chroman-4-one scaffold could form a halogen bond with the backbone carbonyl of His187. researchgate.net

Table 2: Example of Molecular Docking Results for Chromone Derivatives against CDK4 Data based on a study of various chromone congeners. nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound 14b | -10.01 | VAL96, ILE12, LYS35 |

| Compound 14c | -9.88 | HIS95, GLN131, ASP97 |

| Compound 6a | -9.75 | ILE12, VAL96, LYS35 |

| Doxorubicin (Reference) | -8.66 | ASP158, LYS129 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds with potential activity—a process known as virtual screening. acs.orgnih.gov

For a compound class like flavanones, a pharmacophore model might include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors, hydrophobic regions (e.g., the phenyl rings), and aromatic rings. ijcce.ac.ir Although no specific pharmacophore model for this compound has been reported, the methodology is widely applied. For instance, in the search for novel Akt2 inhibitors, both structure-based and 3D-QSAR pharmacophore models were used to screen databases, leading to the identification of seven potential hits with diverse scaffolds. acs.org A similar approach for this compound would involve generating a model based on its structure or a known active ligand-protein complex and using it to filter compound libraries for molecules with a similar arrangement of key interacting features.

Conformational Analysis and Stability Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments. For flexible molecules like flavanones, which have a rotatable bond between the chroman core and the 2-phenyl group, this analysis is particularly important.

Computational methods, such as Monte Carlo searches combined with quantum mechanical calculations, are used to explore the conformational space. acs.org Studies on related flavanones have shown that the pyran ring of the chroman-4-one scaffold typically adopts a half-chair conformation. The orientation of the 2-phenyl group can be either equatorial or axial, with the equatorial conformation generally being more stable. For this compound, conformational analysis would determine the preferred dihedral angle between the phenyl ring and the chroman system and assess the energy barrier to rotation, which can be influenced by the steric and electronic effects of the bromine atom. ijcce.ac.ir For a related compound, 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one, computational analysis revealed limited rotational freedom around the bond connecting the phenyl ring to the chromenone core. ijcce.ac.ir

Prediction of Biological Activity and Selectivity

Computational tools can predict the likely biological activities of a compound based on its chemical structure. This is often achieved by comparing the structure to databases of compounds with known activities. Web-based platforms like SuperPred 3.0 can predict targets by analyzing the similarity of a compound to known ligands.

For this compound, such predictions could suggest potential targets and therapeutic applications. For example, a study on bromo-derivatives of hydroacridines used in silico predictions to identify likely biological targets, such as DNA lyase and butyrylcholinesterase, by comparing them to known drugs containing the acridine (B1665455) scaffold. The introduction of halogen atoms can significantly alter biological activity and selectivity. nih.gov Studies on substituted flavonols showed that a 7-bromo substitution, in combination with a 2-(4-chlorophenyl) group, resulted in a compound with selective inhibitory activity against acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). acs.org Predicting the activity and selectivity of this compound would involve similar comparative analyses against a panel of potential targets.

Cheminformatics and Data Analysis for Compound Library Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, aiding in the design and optimization of compound libraries for high-throughput screening and drug discovery. sphinxsai.com This field focuses on analyzing chemical space, which is the multidimensional space defined by the structural and physicochemical properties of molecules.

In the context of this compound, cheminformatics approaches would be used if this compound were part of a larger library of chroman-4-one derivatives. The goal would be to ensure chemical diversity and optimal coverage of the relevant chemical space. This involves calculating various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological polar surface area) for each compound in the library. These descriptors are then used to filter and select compounds with drug-like properties and to ensure that the library contains a diverse range of structures, maximizing the chances of finding a hit in a screening campaign. For example, a study on flavone derivatives used the Topliss scheme, a classic cheminformatics approach, to guide the substitution pattern on the phenyl ring to optimize anti-proliferative activity. ijcce.ac.ir

Future Directions and Research Opportunities

Development of Novel Synthetic Routes to Complex Analogues

While efficient one-step procedures for synthesizing substituted chroman-4-ones, such as base-mediated aldol (B89426) condensation using microwave irradiation, have been established, future research will necessitate the development of more sophisticated synthetic methodologies. acs.orgnih.gov The focus will be on creating complex analogues of 7-Bromo-2-phenyl-chroman-4-one with greater structural diversity and precision. Key opportunities include:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position, as the spatial arrangement of the phenyl group can significantly influence biological activity.

Late-Stage Functionalization: Devising novel reactions to modify the chroman-4-one core after its initial synthesis. This would enable the rapid generation of a diverse library of compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Optimizing existing synthetic routes to be more environmentally friendly by reducing solvent waste, using safer reagents, and improving energy efficiency.

Exploration of New Biological Targets and Pathways

The chroman-4-one scaffold is associated with a broad spectrum of biological activities. nih.gov Analogues have shown promise as inhibitors of Sirtuin 2 (SIRT2), a target relevant to neurodegenerative disorders, and have demonstrated anti-inflammatory and potential antiviral properties. acs.orgnih.govnih.govnih.gov Future research should aim to systematically screen this compound and its derivatives against a wider range of biological targets.

Key areas for exploration include:

Neurodegenerative Diseases: Beyond SIRT2, investigating effects on other targets implicated in Alzheimer's and Parkinson's disease, such as cholinesterases, monoamine oxidases, and protein aggregation pathways (e.g., amyloid-beta). nih.govresearchgate.net

Oncology: Assessing the compound's potential as an anticancer agent by targeting pathways involved in cell cycle regulation and tumor growth, such as telomerase. acs.orgresearchgate.net

Inflammatory Disorders: Expanding on preliminary findings that show 2-phenyl-4H-chromen-4-one derivatives can suppress inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov

Infectious Diseases: Investigating broad-spectrum antiviral and antibacterial activities, building on reports of related compounds showing potential against viruses like MERS-CoV and various bacterial strains. nih.govasianpubs.org

Table 1: Potential Biological Targets for Chroman-4-one Derivatives

| Target Class | Specific Target(s) | Associated Disease Area | Reference(s) |

|---|---|---|---|

| Deacetylases | Sirtuin 2 (SIRT2) | Neurodegeneration, Cancer | acs.org, nih.gov |

| Hydrolases | Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net, researchgate.net |

| Oxidoreductases | Monoamine Oxidase (MAO-A/B) | Alzheimer's, Parkinson's | uautonoma.cl, researchgate.net |

| Signaling Pathways | TLR4/MAPK | Inflammation | nih.gov |

| Viral Proteins | MERS-CoV targets | Infectious Disease | nih.gov |

| Enzymes | Telomerase | Cancer | researchgate.net |

Integration with Advanced Screening Technologies

To efficiently explore the vast biological landscape, future research on this compound analogues must be integrated with advanced screening technologies. High-Throughput Screening (HTS) can be employed to rapidly test libraries of these compounds against numerous targets. Furthermore, High-Content Screening (HCS) can provide deeper insights into the cellular effects of these molecules, such as their impact on cell morphology, protein localization, and other phenotypic changes. This technological integration will accelerate the pace of discovery and help identify the most promising compounds for further development.

Design and Synthesis of Multi-Target Directed Ligands

The complexity of multifactorial diseases like Alzheimer's has spurred the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netmdpi.com The chromone (B188151) and chroman-4-one scaffolds have already been successfully used to create MTDLs, such as dual inhibitors of cholinesterase and monoamine oxidase for the potential treatment of Alzheimer's disease. researchgate.netuautonoma.cl

Future work could leverage the this compound structure as a core scaffold to design novel MTDLs. By strategically combining the pharmacophoric features required for inhibiting different targets (e.g., SIRT2 and a kinase involved in cancer), researchers can develop innovative therapeutic agents with potentially enhanced efficacy and a lower propensity for drug resistance.

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, the this compound scaffold is well-suited for the development of chemical biology tools. By incorporating specific functional groups, the core molecule can be converted into sophisticated probes to investigate biological systems. Examples include:

Affinity Probes: Attaching a biotin (B1667282) tag to an analogue would allow for the isolation and identification of its cellular binding partners (target deconvolution).

Fluorescent Probes: Incorporating a fluorophore would enable the visualization of the compound's localization within cells and tissues, providing valuable information about its distribution and mechanism of action.

Photoaffinity Probes: Introducing a photo-reactive group would allow for covalent cross-linking of the compound to its biological target upon light irradiation, enabling unambiguous target identification.

Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. Synthetic organic chemists will be needed to create novel and complex analogues. Pharmacologists and biochemists will be essential for biological screening and identifying mechanisms of action. Computational chemists can provide molecular modeling insights to guide the design of more potent and selective compounds. Finally, chemical biologists can develop probe molecules to explore the compound's function in living systems. Such synergistic collaborations are crucial for translating foundational chemical discoveries into impactful scientific tools and potential therapeutic leads.

Q & A

Q. Basic Characterization

- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., aryl proton splitting) and deshielding effects from the bromo group.

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. For example, chroman-4-one derivatives exhibit envelope conformations in the pyran ring (puckering parameters Q = 0.4973 Å, θ = 122.19°) and dihedral angles (~65°) between aromatic systems .

- Mass Spectrometry : HRMS confirms molecular weight and bromine isotopic patterns .

How can structural contradictions in crystallographic data be resolved, particularly for brominated chroman-4-ones?

Advanced Data Analysis

Contradictions may arise from disordered bromine atoms or twinned crystals. Using SHELX utilities (SHELXD/E for phasing and SHELXL for refinement), researchers can apply restraints for thermal parameters and occupancy factors. For example, weak C–H···O hydrogen bonds and C–H···π interactions in chroman-4-ones stabilize crystal packing, but require validation via residual density maps and R-factor convergence (<5%) . Multi-temperature datasets (e.g., 100 K vs. room temperature) and Hirshfeld surface analysis further resolve ambiguities .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced Biological Screening

- Antimicrobial Assays : Follow protocols from fluorinated chromen-4-one studies, using agar diffusion or microdilution against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentrations (MICs) are compared to controls like ciprofloxacin .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Structure-activity relationships (SAR) are derived by modifying substituents (e.g., methoxy or halogens) .

How can computational modeling predict the reactivity and stability of this compound?

Q. Advanced Computational Approach

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., bromine’s electron-withdrawing impact on ring conjugation).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like topoisomerase II) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns .

What are the key considerations for conformational analysis of chroman-4-one derivatives using X-ray data?

Advanced Structural Analysis

Analyze puckering parameters (Q, θ, φ) of the pyran ring and dihedral angles between substituents. For example, 2-(4-Chlorophenyl)-6-methoxychroman-4-one exhibits a distorted envelope conformation (Q = 0.4973 Å, θ = 122.19°) . Compare with related structures (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) to identify trends in steric hindrance or hydrogen bonding .

How can synthetic byproducts or impurities in this compound be identified and minimized?

Q. Advanced Quality Control

- HPLC-PDA/MS : Detect trace impurities (e.g., debrominated products or oxidation byproducts) using reverse-phase C18 columns and gradient elution.

- Recrystallization Optimization : Solvent polarity (e.g., ethanol vs. DMF) impacts crystal purity. Single-crystal growth via slow evaporation minimizes defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.